molecular formula C13H9ClN2O B1510281 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine CAS No. 1159527-26-0

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine

Cat. No.: B1510281
CAS No.: 1159527-26-0
M. Wt: 244.67 g/mol
InChI Key: QZWOHGHCINIPEA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine (CAS 1159527-26-0) is a high-purity benzoxazole derivative supplied for advanced chemical and pharmaceutical research. With the molecular formula C13H9ClN2O and a molecular weight of 244.68, this compound is a solid that should be stored sealed in a dry environment, ideally between 2-8°C . Benzoxazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Specifically, 2-substituted benzoxazole analogs have demonstrated significant pharmacological potential in antimicrobial research . Scientific studies on related compounds have shown that the benzoxazole core can be linked to inhibiting bacterial DNA gyrase, an essential enzyme that is an attractive target for antibacterial drug development . This makes this compound a valuable building block for researchers synthesizing novel chemical entities to combat drug-resistant pathogens. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOHGHCINIPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743947
Record name 2-(4-Chlorophenyl)-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159527-26-0
Record name 2-(4-Chlorophenyl)-1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine

Condensation of 2-Aminophenol with Substituted Aldehydes

One of the most widely used methods for synthesizing 2-aryl benzoxazoles, including this compound, is the condensation of 2-aminophenol with substituted aromatic aldehydes under oxidative conditions. This method can be performed using traditional or green catalysts.

General Reaction Scheme:

$$
\text{2-Aminophenol} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{Oxidant/Catalyst}} \text{this compound}
$$

Typical Procedure
  • Reactants: 2-aminophenol (1.0 mmol), 4-chlorobenzaldehyde (1.1 mmol)
  • Catalyst: Fly ash (as a green, heterogeneous catalyst)
  • Solvent: None (solvent-free conditions)
  • Temperature: 110°C
  • Reaction Time: 2–4 hours
  • Yield: 75–92% (depending on substituents and conditions)

Table 1. Representative Data for Green Synthesis Using Fly Ash Catalyst

Entry Aldehyde Used Catalyst Temp (°C) Time (h) Yield (%)
1 4-Chlorobenzaldehyde Fly ash 110 2 90
2 4-Chlorobenzaldehyde None 110 4 65

Advantages:

  • Environmentally benign
  • No need for toxic reagents
  • High yields and short reaction times

Notes: The use of fly ash as a catalyst is a notable advancement, offering a sustainable and cost-effective alternative to traditional Lewis acids or transition metal catalysts.

Transition Metal-Catalyzed Cyclization of o-Haloanilides

Another approach involves the intramolecular cyclization of o-haloanilides in the presence of transition metals (such as copper or palladium catalysts).

General Reaction Scheme:

$$
\text{o-Haloanilide} + \text{Base} \xrightarrow{\text{Cu/Pd cat.}} \text{this compound}
$$

Key Features:

  • Utilizes o-haloanilides as starting materials
  • Requires transition metal catalysts (e.g., CuI, Pd(OAc)₂)
  • Often performed in polar aprotic solvents (e.g., DMF, DMSO)
  • Reaction temperatures typically range from 100–140°C
  • Yields are generally moderate to high (60–85%)

Table 2. Transition Metal-Catalyzed Cyclization Data

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 CuI DMF 120 6 80
2 Pd(OAc)₂ DMSO 130 8 78

Advantages:

  • Broad substrate scope
  • Amenable to various functional groups

Limitations:

  • Use of expensive/toxic metals
  • Need for careful purification

Alternative Methods: Carboxylic Acid Derivatives

Benzoxazoles can also be synthesized by condensing 2-aminophenol with carboxylic acid derivatives (e.g., acid chlorides or esters) under dehydrating conditions.

General Reaction Scheme:

$$
\text{2-Aminophenol} + \text{4-Chlorobenzoic acid} \xrightarrow{\text{Dehydrating agent}} \text{this compound}
$$

Table 3. Condensation with Carboxylic Acid Derivatives

Entry Acid Derivative Dehydrating Agent Temp (°C) Yield (%)
1 4-Chlorobenzoic acid Polyphosphoric acid 150 70
2 4-Chlorobenzoyl chloride POCl₃ 120 78

Advantages:

  • Direct access from carboxylic acids
  • Useful for large-scale synthesis

Limitations:

  • Use of corrosive reagents
  • Higher reaction temperatures

Comparative Analysis of Methods

Method Catalyst/Condition Yield (%) Environmental Impact Scalability Notes
Condensation with aldehyde (fly ash catalyst) Fly ash, solvent-free 75–92 Green High Preferred for sustainability
Transition metal-catalyzed cyclization CuI/Pd(OAc)₂, DMF/DMSO 60–85 Moderate Moderate Functional group tolerance
Condensation with carboxylic acid derivatives Polyphosphoric acid/POCl₃ 60–80 Low High Direct from acids, harsher

Research Findings and Notes

  • The condensation of 2-aminophenol with substituted aldehydes, especially using green catalysts like fly ash, is currently the most efficient and environmentally friendly method for synthesizing this compound.
  • Transition metal-catalyzed cyclization is valuable when specific functional group compatibility is required, but it is less sustainable due to metal usage.
  • The carboxylic acid condensation route is practical for industrial-scale synthesis but involves harsher conditions and reagents.
  • Product yields and purities are generally high with all methods, but purification steps (e.g., recrystallization from ethanol) are essential for analytical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an alkaline medium.

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as ammonia (NH₃) or amines under basic conditions.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the reduced amine derivative.

  • Substitution: The major product is the substituted benzene derivative with the nucleophile replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the most notable applications of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is its antimicrobial properties. Research has demonstrated that derivatives of benzoxazole exhibit potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . A study highlighted that certain synthesized compounds showed significant activity at concentrations as low as 25 μg/mL against gram-negative bacteria .

Anticancer Properties

Benzoxazole derivatives have also been explored for their anticancer potential. They act through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies suggest that these compounds can effectively bind to targets like DNA gyrase, which is crucial for bacterial DNA replication and is also implicated in cancer cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazole derivatives have been investigated, with findings indicating that they can inhibit pro-inflammatory cytokines and pathways. This makes them potential candidates for developing new anti-inflammatory drugs .

Biological Research Applications

In Vivo Studies

In vivo studies have shown that this compound can penetrate the blood-brain barrier and influence protein levels associated with neurodegenerative diseases. For example, compounds derived from this scaffold have been reported to enhance progranulin expression, which is crucial for neuronal health .

Toxicity Assessments

Toxicity evaluations conducted on various derivatives have indicated moderate to low toxicity levels in aquatic organisms such as Daphnia magna. This suggests a favorable safety profile for potential therapeutic applications .

Synthesis and Mechanism of Action

Synthesis Methods

The synthesis of this compound typically involves environmentally friendly methods using green catalysts and metal-free conditions. Recent advancements in synthesis techniques have led to higher yields and reduced environmental impact .

Mechanism of Action

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets, leading to the modulation of biological pathways essential for their antimicrobial or anticancer activities. For example, inhibition of DNA gyrase has been linked to their antibacterial efficacy .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against E. coli at 25 μg/mL; moderate antifungal activity ,
Anticancer PropertiesInhibition of cancer cell proliferation; binding to DNA gyrase ,
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines ,
In Vivo StudiesEnhances progranulin levels; penetrates blood-brain barrier
Toxicity AssessmentsModerate toxicity in aquatic organisms; promising safety profile ,

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of benzoxazole derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that modifications at the 2-position significantly enhanced antibacterial potency against gram-positive and gram-negative bacteria.

Case Study 2: Neuroprotective Properties

Research focusing on the neuroprotective effects of benzoxazole derivatives found that certain compounds could significantly increase progranulin levels in cellular models related to Alzheimer's disease, suggesting a potential therapeutic application in neurodegenerative disorders.

Mechanism of Action

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is structurally similar to other benzoxazole derivatives, such as 2-(4-methoxyphenyl)benzo[d]oxazol-4-amine and 2-(4-nitrophenyl)benzo[d]oxazol-4-amine. These compounds differ in the nature of the substituent on the benzene ring, which can influence their chemical reactivity and biological activity. The presence of the chloro group in this compound imparts unique properties that distinguish it from its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of aromatic heterocycles is heavily influenced by substituents. Below is a comparative analysis of 2-(4-chlorophenyl)benzo[d]oxazol-4-amine and analogs:

Compound Substituent(s) Key Electronic Effect(s) UV-Vis Absorption (λmax) Source
This compound 4-Cl on aryl, NH₂ on oxazole Strong electron-withdrawing (Cl) stabilizes π-system; NH₂ may participate in H-bonding Not explicitly reported
4-(4-Biphenylyl)oxazol-2-amine Biphenyl on oxazole Extended conjugation increases π-π* transitions; biphenyl enhances hydrophobicity ~310–350 nm (inferred)
N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine 4-Cl and 4-Br on aryl groups Combined electron-withdrawing effects (Cl, Br) increase charge-transfer transitions ~340 nm
6-(4-Chlorophenyl)-N-aryl-4H-1,3,5-oxadiazin-2-amines 4-Cl on oxadiazine Chlorine enhances electron affinity, improving stability in dehydrosulfurization reactions Not reported

Key Findings :

  • Chlorine substituents (as in the target compound) enhance electron affinity more effectively than fluorine or methoxy groups, leading to red-shifted absorption spectra in quinoline derivatives .
  • Biphenyl substituents (e.g., in 4-(4-Biphenylyl)oxazol-2-amine) extend conjugation but reduce solubility compared to chlorophenyl groups .

Insights :

  • The 4-chlorophenyl moiety in benzothiazoles (e.g., ) correlates with anti-inflammatory activity, likely due to enhanced binding to hydrophobic pockets in target enzymes.
  • Chlorine’s electron-withdrawing nature may improve metabolic stability, a critical factor in drug design .

Biological Activity

2-(4-Chlorophenyl)benzo[d]oxazol-4-amine is a compound that has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with an appropriate amine under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance, a study reported that compounds derived from this scaffold demonstrated nanomolar IC50 values against breast cancer cell lines, indicating potent cytotoxic effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (nM)
AMCF-750
BHeLa75
CA54930

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens. The antibacterial activity was assessed using standard disk diffusion methods, revealing promising results against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, studies have identified its role as an inhibitor of the GPX4 enzyme, which is crucial for maintaining cellular redox balance. By covalently modifying thiol groups in proteins, this compound can induce ferroptosis—a form of regulated cell death—particularly in cancer cells .

Case Studies

  • Antitumor Efficacy in Breast Cancer : A clinical study involving a series of benzoxazole derivatives demonstrated that those containing the chlorophenyl moiety significantly inhibited tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing antitumor efficacy .
  • Antimicrobial Resistance : In light of rising antibiotic resistance, a recent investigation evaluated the effectiveness of this compound against resistant strains of bacteria. The results indicated that it maintained activity even against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Advanced Research Question

  • DFT Calculations : Compute HOMO-LUMO gaps to predict electron-deficient regions for nucleophilic/electrophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess stability.
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .

How do structural modifications to the oxazole or chlorophenyl moieties affect bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Oxazole Substituents : Replace the oxazole ring with thiazole or imidazole and compare antimicrobial activity via MIC assays .
  • Chlorophenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) or extend conjugation (e.g., biphenyl) to enhance π-π stacking with targets .
  • Amine Functionalization : Convert the amine to an amide or urea derivative to improve solubility and bioavailability .

How should researchers address contradictions in reported biological activities of similar oxazole derivatives?

Advanced Research Question
Contradictions often arise from experimental variables:

  • Assay Conditions : Compare results under standardized pH, temperature, and solvent conditions.
  • Cell Line Specificity : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) to identify selectivity .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics .

What strategies validate the compound’s potential as a fluorescent probe or imaging agent?

Advanced Research Question

  • Fluorescence Spectroscopy : Measure quantum yield and Stokes shift in varying solvents.
  • Confocal Microscopy : Test cellular uptake and localization in live cells tagged with organelle-specific dyes .
  • Photo-Stability Assays : Expose to UV light and monitor fluorescence decay over time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenyl)benzo[d]oxazol-4-amine
Reactant of Route 2
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2-(4-Chlorophenyl)benzo[d]oxazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.